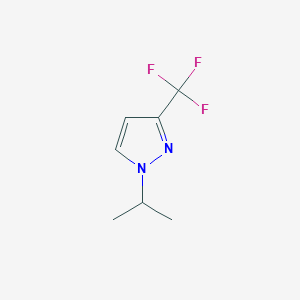

1-Isopropyl-3-(trifluoromethyl)pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-yl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2/c1-5(2)12-4-3-6(11-12)7(8,9)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTBVXNBHDUGPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Isopropyl 3 Trifluoromethyl Pyrazole and Diverse Trifluoromethylated Pyrazole Derivatives

Foundational Principles of Pyrazole (B372694) Ring Construction

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several well-established methods. These foundational strategies primarily rely on the formation of the di-nitrogen linkage and subsequent cyclization.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and 1,3-Dielectrophiles

The most classic and widely employed method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic species, a reaction famously pioneered by Knorr. nih.govmdpi.com This approach involves the reaction of a binucleophilic hydrazine with a compound containing two electrophilic centers at the 1 and 3 positions.

1,3-Dicarbonyl Compounds: The reaction between 1,3-dicarbonyl compounds and hydrazines is a direct and efficient route to polysubstituted pyrazoles. mdpi.com However, the use of unsymmetrical 1,3-diketones can lead to the formation of regioisomeric products. nih.gov The regioselectivity of this reaction is influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. For instance, the cyclocondensation of an aryl hydrochloride hydrazine with 1,3-diketones in aprotic dipolar solvents has been shown to yield better results than in commonly used polar protic solvents like ethanol. nih.gov

α,β-Unsaturated Carbonyls: α,β-Unsaturated ketones and aldehydes also serve as effective 1,3-dielectrophiles. The reaction with hydrazines proceeds through a Michael addition followed by cyclization and dehydration to afford pyrazolines, which can be subsequently oxidized to pyrazoles. nih.gov If the α,β-unsaturated carbonyl contains a good leaving group at the β-position, pyrazoles can be formed directly. mdpi.com

The following table summarizes key aspects of cyclocondensation reactions for pyrazole synthesis.

| 1,3-Dielectrophile Type | Hydrazine Derivative | Key Features & Considerations |

| 1,3-Diketones | Substituted/Unsubstituted Hydrazines | High efficiency, potential for regioisomer formation with unsymmetrical diketones. nih.govmdpi.com |

| α,β-Unsaturated Carbonyls | Substituted/Unsubstituted Hydrazines | Forms pyrazoline intermediates that require oxidation; direct pyrazole formation with a β-leaving group. nih.gov |

| β-Ketoesters | Hydrazines | Can lead to the formation of pyrazolones. nih.gov |

| 2-(Trifluoromethyl)-1,3-diketones | Hydrazines | Provides a direct route to trifluoromethyl-substituted pyrazoles. nih.gov |

1,3-Dipolar Cycloaddition Strategies in Pyrazole Synthesis

1,3-Dipolar cycloaddition reactions offer a powerful and versatile alternative for constructing the pyrazole ring. This method involves the reaction of a 1,3-dipole with a dipolarophile.

Diazo Compounds and Alkynes: The reaction of diazo compounds with alkynes is a well-established method for pyrazole synthesis. acs.org A significant advantage of this approach is the ability to generate the often unstable diazo compounds in situ from precursors like N-tosylhydrazones. acs.orgorganic-chemistry.org This one-pot procedure enhances the safety and convenience of the synthesis. The regioselectivity of the cycloaddition is a key consideration, with the electronic nature of the substituents on both the diazo compound and the alkyne influencing the outcome. acs.org For instance, cycloadditions onto electron-rich acetylenes tend to form the 3,4-regioisomer, while reactions with electronically neutral alkynes can result in mixtures of regioisomers. acs.org

The table below outlines the components and outcomes of 1,3-dipolar cycloaddition for pyrazole synthesis.

| 1,3-Dipole | Dipolarophile | Methodological Highlights |

| Diazo compounds (in situ generated from N-tosylhydrazones) | Terminal Alkynes | One-pot procedure, regioselective formation of 3,5-disubstituted pyrazoles. acs.orgorganic-chemistry.org |

| Nitrile Imines (in situ generated) | Mercaptoacetaldehyde (as an acetylene (B1199291) equivalent) | One-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles. nih.gov |

| N-arylsydnones | 2-bromo-3,3,3-trifluoropropene | Copper-catalyzed cycloaddition for the synthesis of 4-trifluoromethyl pyrazoles. rsc.org |

Contemporary Advances in the Synthesis of Trifluoromethyl-Substituted Pyrazoles

The development of novel synthetic methods for introducing the trifluoromethyl group onto the pyrazole core is an active area of research. Transition-metal catalysis has emerged as a particularly powerful tool in this endeavor, enabling milder reaction conditions and novel bond formations.

Transition-Metal Catalysis in Trifluoromethylpyrazole Formation

Transition metals, with their diverse reactivity, have enabled the development of innovative strategies for synthesizing trifluoromethylated pyrazoles. These methods often involve catalytic cycles that facilitate otherwise challenging transformations.

Copper catalysis has been successfully employed in the synthesis of 4-(trifluoromethyl)pyrazoles through a domino cyclization/trifluoromethylation/deprotection sequence. organic-chemistry.orgacs.org This process utilizes readily available α,β-alkynic tosylhydrazones and trifluoromethyltrimethylsilane (TMSCF3) as the trifluoromethyl source. organic-chemistry.orgacs.org The reaction proceeds under mild conditions, at room temperature and open to the air, and demonstrates good functional group compatibility. organic-chemistry.orgacs.org Optimization studies have identified Cu(OTf)2 as a highly effective catalyst for this transformation. organic-chemistry.org

Another copper-catalyzed approach involves the cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives. rsc.org This method also proceeds under mild conditions and affords 4-trifluoromethyl pyrazoles in moderate to excellent yields with high regioselectivity. rsc.org

The following table details the key components of these copper-mediated reactions.

| Starting Materials | CF3 Source | Catalyst/Conditions | Product |

| α,β-Alkynic tosylhydrazones | TMSCF3 | Cu(OTf)2, Room temperature, Air | 4-(Trifluoromethyl)pyrazoles organic-chemistry.orgacs.org |

| N-arylsydnones, 2-bromo-3,3,3-trifluoropropene | 2-bromo-3,3,3-trifluoropropene | Cu(OTf)2/phen, DBU, CH3CN, 35 °C | 4-(Trifluoromethyl)pyrazoles rsc.org |

Silver catalysis has proven effective for the regioselective synthesis of 3-(trifluoromethyl)pyrazoles. One notable method involves the reaction of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate. researchgate.netcolab.wsfao.org This reaction, catalyzed by AgOTf, proceeds through a sequence of nucleophilic addition, intramolecular cyclization, elimination, and a nih.govacs.org-H shift to yield the desired 5-aryl-3-trifluoromethyl pyrazoles in high yields. researchgate.net The reaction exhibits broad scope, tolerating various functional groups on the aryl substituent. researchgate.net

Another silver-catalyzed approach is the [3 + 2] cycloaddition of dicyanoalkenes with trifluorodiazoethane (CF3CHN2), which allows for the dual incorporation of trifluoromethyl and cyano groups into the pyrazole ring. chinesechemsoc.org By altering the substitution pattern of the starting dicyanoalkene, this method provides regiodivergent access to two different series of trifluoromethyl cyanopyrazoles. chinesechemsoc.org

The table below summarizes the key aspects of these silver-catalyzed syntheses.

| Starting Materials | Catalyst | Key Reaction Steps | Product |

| N'-benzylidene tolylsulfonohydrazides, ethyl 4,4,4-trifluoro-3-oxobutanoate | AgOTf | Nucleophilic addition, intramolecular cyclization, elimination, nih.govacs.org-H shift | 5-Aryl-3-(trifluoromethyl)pyrazoles researchgate.netcolab.wsfao.org |

| Dicyanoalkenes, trifluorodiazoethane | Ag2O | [3 + 2] Cycloaddition | Trifluoromethyl cyanopyrazoles chinesechemsoc.org |

Palladium-Catalyzed Approaches to Pyrazolesmdpi.com

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient pathways to construct carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. acs.org These methods are particularly valuable for the synthesis of complex heterocyclic structures like trifluoromethylated pyrazoles.

A notable strategy involves the sequential halogenation of a pre-formed pyrazole ring followed by palladium-catalyzed cross-coupling reactions. For instance, 3-substituted 1-phenyl-5-trifluoromethylpyrazoles can be halogenated at the 4-position. The resulting 4-halo-pyrazoles then serve as substrates for subsequent palladium-catalyzed reactions. rsc.org

Key Palladium-Catalyzed Reactions for Pyrazole Functionalization:

Negishi Coupling: This reaction couples the 4-halopyrazole with an organozinc reagent to form a new C-C bond. This approach is effective for introducing (hetero)aryl substituents onto the pyrazole core. rsc.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the 4-halopyrazole and an amine, allowing for the introduction of various nitrogen-based functional groups. rsc.org

The success of these cross-coupling reactions often hinges on the choice of ligand. For challenging couplings involving five-membered heterocyclic electrophiles, specific ligands such as XPhos and JosiPhos CyPF-tBu have proven to be crucial for achieving high yields and efficiency. rsc.org The development of palladium pre-catalysts based on bulky biarylphosphine ligands, like tBuBrettPhos, has also facilitated the amination of unprotected bromoimidazoles and bromopyrazoles under mild conditions. mit.edu

Another innovative palladium-catalyzed approach involves the ring-opening reaction of 2H-azirines with hydrazones. This method provides an alternative route to polysubstituted pyrazoles and expands the toolkit for synthesizing diverse pyrazole derivatives. organic-chemistry.orgresearchgate.net Furthermore, palladium-catalyzed alkynylcarbonylation of aryl iodides in the presence of a carbon monoxide source has been utilized to access 1,3,5-substituted pyrazoles. mdpi.comnih.gov

These palladium-catalyzed methodologies offer significant advantages, including mild reaction conditions, broad substrate scope, and high functional group tolerance, making them powerful strategies for the synthesis of highly functionalized trifluoromethylated pyrazoles. rsc.orgmit.edunih.gov

Multicomponent Reaction Strategies for Polyfunctionalized Trifluoromethylpyrazoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, have emerged as a powerful and efficient strategy for the synthesis of complex molecules, including polyfunctionalized trifluoromethylpyrazoles. These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.net

One of the most fundamental and widely used MCRs for pyrazole synthesis is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This versatile reaction allows for the introduction of various substituents onto the pyrazole core by simply changing the starting materials. For the synthesis of trifluoromethylated pyrazoles, a key precursor is a trifluoromethylated 1,3-dicarbonyl compound.

A palladium-catalyzed four-component coupling reaction provides another elegant MCR approach to pyrazole derivatives. This reaction brings together a terminal alkyne, a hydrazine, carbon monoxide, and an aryl iodide to construct the pyrazole ring in a single step. This methodology is particularly useful for accessing a wide range of substituted pyrazoles by varying each of the four components.

The inherent efficiency of MCRs makes them highly attractive for the construction of libraries of structurally diverse trifluoromethylated pyrazoles for applications in drug discovery and materials science. The ability to assemble complex structures in a single pot with high bond-forming efficiency underscores the power of this synthetic strategy.

Implementation of Flow Chemistry for Enhanced Pyrazole Synthesis Efficiency

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, has garnered significant attention in recent years due to its numerous advantages over traditional batch processing. These benefits include enhanced safety, improved reaction control, higher yields, and the potential for seamless scale-up. The application of flow chemistry to the synthesis of pyrazoles, including trifluoromethylated derivatives, offers a promising avenue for improving the efficiency and sustainability of their production.

The precise control over reaction parameters such as temperature, pressure, and residence time that flow reactors provide can lead to significant improvements in reaction outcomes. For instance, exothermic reactions can be managed more effectively, preventing the formation of hotspots and reducing the risk of side reactions. This level of control is particularly beneficial for reactions that are difficult to manage in batch, such as those involving highly reactive intermediates or hazardous reagents.

Furthermore, flow chemistry enables the telescoping of multi-step synthetic sequences, where the output of one reactor is directly fed into the next without the need for intermediate isolation and purification steps. This approach can dramatically reduce reaction times, solvent usage, and waste generation, leading to more environmentally friendly and cost-effective manufacturing processes.

While the specific application of flow chemistry to the synthesis of 1-isopropyl-3-(trifluoromethyl)pyrazole is not extensively detailed in the provided context, the general principles and demonstrated successes of this technology in the broader field of heterocyclic synthesis suggest its significant potential for optimizing the production of this and related trifluoromethylated pyrazoles. The ability to safely and efficiently handle reactive intermediates and reagents under controlled flow conditions makes this an attractive area for future research and development.

Regioselectivity Control in the Synthesis of N-Substituted Trifluoromethylpyrazoles

The synthesis of N-substituted pyrazoles, particularly unsymmetrically substituted ones, often presents a challenge in controlling the regioselectivity of the reaction. When a substituted hydrazine reacts with an unsymmetrical 1,3-dicarbonyl compound, two regioisomeric pyrazole products can potentially be formed. The ability to selectively synthesize one isomer over the other is crucial, as the biological activity and material properties of the resulting compounds can be highly dependent on the substitution pattern.

Several factors can influence the regioselectivity of pyrazole formation, including the nature of the substituents on both the hydrazine and the dicarbonyl compound, the reaction conditions (e.g., solvent, temperature, and catalyst), and the steric and electronic properties of the reactants.

For instance, in the synthesis of 4-alkyl-1,3,5-triarylpyrazoles, a regioselective approach involves the condensation of hydrazines with α,β-ethylenic ketones to form pyrazolines. Subsequent alkylation and oxidation then yield the desired pyrazole derivatives with good regiocontrol. nih.gov

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the reaction mechanisms and the factors governing regioselectivity. By understanding the energetic profiles of the different reaction pathways leading to the various regioisomers, it is possible to rationally design reaction conditions that favor the formation of the desired product. For example, DFT calculations have been used to elucidate the decisive role of the solvent and base in controlling the regioselectivity of palladium-catalyzed arylation of pyrazoles via C-H bond functionalization. researchgate.net

The development of synthetic methods that provide high regioselectivity is a key area of research in pyrazole chemistry. Achieving such control is essential for the efficient and predictable synthesis of N-substituted trifluoromethylpyrazoles with specific desired properties for various applications.

Specific Synthetic Pathways to this compound Derivatives

Preparation of this compound-5-boronic Acid and Related Boronates

The synthesis of boronic acids and their corresponding boronate esters on the pyrazole core represents a significant advancement in the functionalization of this important heterocyclic scaffold. These boron-containing compounds are versatile synthetic intermediates, most notably for their use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are a cornerstone of modern C-C bond formation.

The preparation of this compound-5-boronic acid and its derivatives allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position of the pyrazole ring. This is particularly valuable for the construction of complex molecules with potential applications in pharmaceuticals and materials science.

A general approach to these compounds involves the deprotonation of the 5-position of the this compound ring using a strong base, such as an organolithium reagent, followed by quenching the resulting lithiated species with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate. Subsequent hydrolysis of the resulting boronate ester under acidic conditions affords the desired boronic acid.

The choice of reaction conditions, including the base, solvent, and temperature, is crucial for achieving high yields and preventing side reactions. The stability of the resulting boronic acids and boronates can also be a consideration, and in some cases, the boronate esters are isolated and used directly in subsequent cross-coupling reactions.

The availability of these boronic acid and boronate derivatives of this compound significantly expands the synthetic utility of this heterocycle, enabling the creation of a diverse range of novel compounds with tailored properties.

Synthesis of Halogenated this compound Analogues (e.g., 4-Iodo Derivatives)

The introduction of a halogen atom, such as iodine, onto the pyrazole ring is a key synthetic strategy for enabling further functionalization through various cross-coupling reactions. Halogenated pyrazoles, particularly iodo- and bromo-derivatives, are valuable precursors for palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.

The synthesis of 4-iodo-1-isopropyl-3-(trifluoromethyl)pyrazole can be achieved through electrophilic halogenation of the parent this compound. A variety of iodinating agents can be employed for this transformation, with N-iodosuccinimide (NIS) being a common and effective choice. The reaction is typically carried out in a suitable solvent, and the regioselectivity of the halogenation is influenced by the electronic properties of the pyrazole ring. The electron-withdrawing nature of the trifluoromethyl group at the 3-position directs the electrophilic attack to the 4-position.

Once synthesized, the 4-iodo derivative serves as a versatile building block. For example, it can be subjected to palladium-catalyzed cross-coupling with (hetero)arylzinc chlorides in a Negishi coupling to introduce new carbon-based substituents at the 4-position. rsc.org This sequential halogenation/cross-coupling strategy provides a powerful and flexible approach for the synthesis of tetra-substituted trifluoromethylpyrazoles with a high degree of structural diversity.

The ability to selectively introduce a halogen atom at a specific position on the pyrazole ring and then leverage it for further transformations is a testament to the power of modern synthetic organic chemistry in creating complex and highly functionalized molecules.

Synthetic Routes to Nitro-Substituted this compound Isomers

The synthesis of nitro-substituted derivatives of this compound involves the electrophilic nitration of the pyrazole core. The regiochemical outcome of this reaction is dictated by the electronic properties of the substituents already present on the ring: the N-isopropyl group at position 1 and the trifluoromethyl group at position 3. The pyrazole ring is an aromatic heterocycle, and direct nitration is a common method for its functionalization. researchgate.net

Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, or nitric acid with acetic anhydride (B1165640) or trifluoroacetic anhydride, are typically employed for pyrazoles. researchgate.net A general route for the C-nitration of pyrazoles often proceeds through an initial N-nitration to form an N-nitropyrazole intermediate. This intermediate then undergoes a thermal or acid-catalyzed acs.orgorganic-chemistry.org sigmatropic rearrangement to yield the C-nitro-substituted product. nih.govgoogle.com

For the this compound substrate, there are two available positions for nitration on the pyrazole ring: C4 and C5. The directing effects of the existing substituents are crucial in determining the isomer distribution.

The N-isopropyl group at the 1-position is generally considered a weak electron-donating group, which would activate the ring towards electrophilic substitution.

The trifluoromethyl (CF₃) group at the 3-position is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect strongly deactivates the pyrazole ring, particularly at the adjacent C4 position.

Consequently, electrophilic attack by the nitronium ion (NO₂⁺) is expected to be directed away from the C4 position and preferentially toward the C5 position, which is less deactivated by the CF₃ group. Therefore, the reaction is predicted to yield a mixture of 1-isopropyl-4-nitro-3-(trifluoromethyl)pyrazole and 1-isopropyl-5-nitro-3-(trifluoromethyl)pyrazole, with the 5-nitro isomer likely being the major product.

While specific literature on the direct nitration of this compound is not prevalent, the principles are well-established from studies on other substituted pyrazoles. For instance, the nitration of 1-methylpyrazole (B151067) with nitric acid and trifluoroacetic anhydride is a known method to produce 1-methyl-4-nitropyrazole. nih.gov The synthesis of related isomers, such as 1-isopropyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole, has been documented, confirming the viability of introducing a nitro group onto the ring of an N-isopropyl trifluoromethyl-substituted pyrazole. chemscene.com

The general procedure would involve the careful addition of a nitrating agent to a solution of this compound in a suitable solvent, followed by a controlled reaction period and subsequent separation and characterization of the resulting nitro-isomers.

Hydrogen Transfer Catalysis in the Synthesis of Isopropylated Pyrazoles from 1,3-Diols

A novel methodology for the synthesis of 1,4-disubstituted pyrazoles utilizes ruthenium-catalyzed hydrogen transfer from 1,3-diols in the presence of alkyl hydrazines. organic-chemistry.orgnih.gov This approach circumvents the use of often unstable 1,3-dicarbonyl compounds, which are traditional precursors in pyrazole synthesis. organic-chemistry.org The reaction employs readily available 1,3-diols as stable equivalents of 1,3-dicarbonyls. acs.org

The proposed mechanism involves the ruthenium catalyst facilitating the dehydrogenation of the 1,3-diol to form a β-hydroxy aldehyde intermediate. This intermediate then undergoes condensation with the alkyl hydrazine to form a hydrazone. Subsequent dehydrogenation of the remaining alcohol group, followed by cyclodehydration, yields the final 1,4-disubstituted pyrazole product. acs.orgorganic-chemistry.org Optimization studies identified a catalytic system composed of RuH₂(PPh₃)₃CO, Xantphos as a ligand, and acetic acid as an additive to be highly effective. organic-chemistry.org

The scope of this reaction was explored with various substituted 1,3-diols and hydrazines. The methodology was found to be tolerant of a range of aromatic and aliphatic substituents on both reaction partners. organic-chemistry.org However, when investigating the viability of this method for the synthesis of N-isopropylpyrazoles, researchers found that isopropylhydrazine was not a competent substrate under the optimized reaction conditions. acs.org

As detailed in the research by Schmitt et al., several alkyl and aryl hydrazines successfully yielded the corresponding pyrazoles. Yet, the reaction failed to produce the desired product when isopropylhydrazine was used. This finding indicates a limitation of this specific hydrogen transfer catalysis method for the direct synthesis of 1-isopropyl-substituted pyrazoles.

| Hydrazine Substrate | Resulting N-Substituent | Product Yield |

|---|---|---|

| Phenylhydrazine | Phenyl | 75% |

| 4-Methoxyphenylhydrazine | 4-Methoxyphenyl | 65% |

| 4-Chlorophenylhydrazine | 4-Chlorophenyl | 69% |

| tert-Butylhydrazine hydrochloride | tert-Butyl | 58% |

| Methylhydrazine | Methyl | No Product |

| Isopropylhydrazine | Isopropyl | No Product |

The data clearly demonstrates that while the hydrogen transfer catalysis approach is a valuable tool for accessing certain 1,4-disubstituted pyrazoles, it is not applicable for the synthesis of 1-isopropyl pyrazoles using isopropylhydrazine as the starting material. acs.org

Reactivity and Advanced Functionalization of 1 Isopropyl 3 Trifluoromethyl Pyrazole Architectures

Chemical Transformations of the Pyrazole (B372694) Ring System

The electronic nature of the pyrazole ring in 1-isopropyl-3-(trifluoromethyl)pyrazole is distinctly polarized. The C-3 position is rendered electron-deficient by the potent electron-withdrawing trifluoromethyl (CF₃) group, while the C-4 position remains the most nucleophilic center of the ring. This electronic distribution dictates the regioselectivity of both electrophilic and nucleophilic reactions.

The trifluoromethyl group is a strongly deactivating substituent, which significantly reduces the pyrazole ring's susceptibility to electrophilic aromatic substitution. libretexts.org Consequently, reactions such as nitration and halogenation often require more forcing conditions compared to their non-fluorinated counterparts.

| Reagent | Position of Substitution | Product | Reference |

| N-Bromosuccinimide (NBS) | C-4 | 4-Bromo-1-isopropyl-3-(trifluoromethyl)pyrazole | thieme-connect.com |

| N-Chlorosuccinimide (NCS) | C-4 | 4-Chloro-1-isopropyl-3-(trifluoromethyl)pyrazole | beilstein-archives.org |

| N-Iodosuccinimide (NIS) | C-4 | 4-Iodo-1-isopropyl-3-(trifluoromethyl)pyrazole | beilstein-archives.org |

This table illustrates common electrophilic halogenation reactions on the this compound core.

The electron-deficient character imparted by the CF₃ group enhances the acidity of the ring protons, particularly at the C-5 position. This facilitates deprotonation by strong bases, such as organolithium reagents, enabling nucleophilic-type functionalization. The reaction of 1-alkyl-3-(trifluoromethyl)pyrazoles with bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) results in regioselective metalation (lithiation) at the C-5 position. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. thieme-connect.com

This site-selective lithiation provides a powerful and complementary strategy to electrophilic substitution for functionalizing the pyrazole core, granting access to derivatives that are otherwise difficult to prepare. thieme-connect.comresearchgate.net

Catalytic Cross-Coupling Reactions of this compound Derivatives

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the elaboration of heterocyclic cores, enabling the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org Derivatives of this compound, particularly halo- and boronic acid-substituted variants, are excellent substrates for these transformations.

The Suzuki-Miyaura coupling is a highly versatile method for creating C-C bonds between a halide (or triflate) and an organoboron compound. libretexts.org For the this compound system, two primary strategies are employed:

Coupling of a 4-halo-1-isopropyl-3-(trifluoromethyl)pyrazole with a variety of aryl, heteroaryl, or alkyl boronic acids or esters.

Coupling of (1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid or its pinacol (B44631) ester with various aryl or heteroaryl halides. bldpharm.comchemicalregister.com

These reactions are typically catalyzed by palladium complexes, often employing phosphine (B1218219) ligands like SPhos or XPhos, in the presence of a base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). nih.govnih.gov The reaction conditions are generally mild and tolerate a broad range of functional groups, making this a robust method for synthesizing complex biaryl and heteroaryl pyrazole structures.

| Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 4-Bromo-1-isopropyl-3-(trifluoromethyl)pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | ~85-95 |

| (1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | ~82 |

| 4-Iodo-1-isopropyl-3-(trifluoromethyl)pyrazole | 2-Thienylboronic acid | XPhos Pd G2 | K₂CO₃ | Dioxane/H₂O | ~79 |

Representative Suzuki-Miyaura cross-coupling reactions and conditions for functionalizing the pyrazole C-4 position. Yields are typical and may vary based on specific substrates and conditions.

Beyond the Suzuki-Miyaura reaction, other palladium- and copper-catalyzed couplings are effective for modifying the this compound scaffold.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyrazoles. nih.gov A 4-halo-1-isopropyl-3-(trifluoromethyl)pyrazole can be reacted with various terminal alkynes using a dual palladium/copper catalytic system or modern copper-free conditions. researchgate.netrsc.orgorganic-chemistry.org

Heck Coupling: The Heck reaction forms a C-C bond between an unsaturated halide and an alkene. rsc.org This allows for the introduction of vinyl groups at the C-4 position of the pyrazole ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds, enabling the introduction of primary or secondary amines at the C-4 or C-5 positions from the corresponding halo-pyrazoles.

These methods significantly broaden the scope of accessible derivatives, allowing for the introduction of diverse functionalities essential for various applications.

Selective Introduction and Interconversion of Functional Groups on this compound

The ability to selectively introduce and subsequently modify functional groups is critical for synthesizing target molecules. For the this compound system, regioselectivity is primarily a contest between the C-4 and C-5 positions.

As established, electrophilic substitutions preferentially occur at C-4, while deprotonation with strong bases favors C-5. thieme-connect.com This orthogonal reactivity allows for the controlled, stepwise functionalization of the ring. For example, a this compound can first be brominated at C-4. The resulting 4-bromo derivative can then be subjected to directed metalation at C-5, followed by quenching with an electrophile, to yield a 4,5-disubstituted product. thieme-connect.com This strategy, known as Directed ortho Metalation (DoM), is a powerful tool for achieving substitution patterns that are not accessible through other means. rsc.orgbaranlab.orgwikipedia.orguwindsor.ca

Once installed, functional groups can be interconverted using standard synthetic organic chemistry transformations. researchgate.net For example:

A nitro group, introduced via electrophilic nitration, can be reduced to an amine, which can then undergo a vast array of further reactions (e.g., amide formation, diazotization). mdpi.com

A formyl group, introduced by trapping a lithiated pyrazole with DMF, can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group.

An azide (B81097) group can be converted to an amine via Staudinger reduction or catalytic hydrogenation. preprints.org

These interconversions add another layer of strategic depth to the synthesis of complex pyrazole-based architectures, allowing for the fine-tuning of molecular properties.

Regioselective Metalation (e.g., Lithiation) and Trapping Reactions

The directed metalation of the pyrazole ring is a powerful strategy for introducing a wide array of functional groups with high regioselectivity. For N-alkyl-3-(trifluoromethyl)pyrazoles, the C-5 position is the most kinetically acidic site. Deprotonation at this position is readily achieved using strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). The resulting C-5 lithiated species is a versatile nucleophile that can be trapped with various electrophiles.

Research on the closely related 1-methyl-3-(trifluoromethyl)-1H-pyrazole has demonstrated the efficacy of this approach. Functionalization at the 5-position was successfully achieved through lithiation followed by quenching with a series of electrophiles. This method has been employed to synthesize derivatives containing aldehyde, carboxylic acid, and boronic ester functionalities at the C-5 position. The use of flow reactors has been shown to be particularly effective for the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, enabling the synthesis of a variety of building blocks.

The general sequence involves the deprotonation of the pyrazole at a low temperature, typically in an ethereal solvent like tetrahydrofuran (B95107) (THF), followed by the addition of the desired electrophile.

Table 1: Examples of Electrophilic Trapping of Lithiated 1-Methyl-3-(trifluoromethyl)pyrazole

| Electrophile | Reagent Example | Resulting Functional Group at C-5 |

| Formylating Agent | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |

| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid (-COOH) |

| Boronic Ester Precursor | Isopropyl pinacol borate (B1201080) | Boronic acid pinacol ester (-B(pin)) |

| Sulfur Dioxide | SO₂ | Lithium sulfinate (-SO₂Li) |

This regioselective functionalization strategy provides a reliable route to novel 1,3,5-trisubstituted pyrazole derivatives, which are valuable intermediates in chemical synthesis.

Halogenation (e.g., Bromination) and Subsequent Transformations

Electrophilic halogenation of the pyrazole ring offers another key pathway for functionalization. For N-substituted pyrazoles that are unsubstituted at the C-4 position, electrophilic attack preferentially occurs at this site. The bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS) proceeds cleanly under mild conditions to yield the corresponding 4-bromopyrazole derivative. researchgate.netresearchgate.net

The resulting 4-bromo-1-alkyl-3-(trifluoromethyl)pyrazoles are versatile intermediates for further synthetic elaborations. researchgate.netresearchgate.net Two primary strategies are employed for their subsequent transformation:

Halogen-Metal Exchange: The bromine atom at the C-4 position can be exchanged with a metal, typically lithium, by treatment with an organolithium reagent like n-BuLi or t-BuLi at low temperatures. The resulting 4-lithiated pyrazole can then be reacted with various electrophiles to introduce new functional groups at the C-4 position. This method has been used to synthesize the corresponding aldehydes and carboxylic acids. researchgate.net

Direct Ortho-Metalation (DoM): The bromine atom at C-4 can act as a directing group for the metalation of the adjacent C-5 position. This process, known as Direct ortho-Metalation (DoM), allows for the regioselective introduction of functional groups at C-5. The 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole, for instance, can undergo DoM, and the resulting intermediate can be trapped with electrophiles. Subsequent reductive debromination can then remove the bromine atom, yielding a product functionalized only at the C-5 position. researchgate.net

Table 2: Synthetic Transformations of 4-Bromo-1-alkyl-3-(trifluoromethyl)pyrazoles

| Starting Material | Reagents | Position Functionalized | Product Type |

| 4-Bromopyrazole | 1. n-BuLi 2. Electrophile (e.g., DMF) | C-4 | 4-Formylpyrazole |

| 4-Bromopyrazole | 1. LDA 2. Electrophile 3. Reductive Debromination | C-5 | 5-Substituted Pyrazole |

These halogenation and subsequent transformation strategies provide complementary routes to the direct metalation approach, enabling the selective functionalization of both the C-4 and C-5 positions of the pyrazole ring.

Alkylation and Acylation of Nitrogen and Oxygen Centers in Related Pyrazolols

Pyrazolols, specifically 1-alkyl-3-(trifluoromethyl)-1H-pyrazol-5-ols, are important synthetic intermediates that exist in tautomeric equilibrium with their corresponding pyrazolone (B3327878) forms. This tautomerism results in the presence of multiple nucleophilic centers—two nitrogen atoms (N-1 and N-2), the exocyclic oxygen atom, and the C-4 carbon—making regioselective functionalization a significant challenge. The outcome of alkylation and acylation reactions is highly dependent on the reaction conditions, including the nature of the electrophile, the base, and the solvent.

Alkylation: The alkylation of pyrazol-5-ones can lead to a mixture of N- and O-alkylated products. The regioselectivity is governed by factors described by Hard and Soft Acids and Bases (HSAB) theory, as well as steric and electronic effects.

O-Alkylation: Is often favored under basic conditions when using "hard" alkylating agents or when the reaction is thermodynamically controlled. The use of alkali metal salts of the pyrazolol in polar aprotic solvents like DMF can promote O-alkylation. nih.gov

N-Alkylation: Can be favored with "soft" electrophiles or under conditions that promote kinetic control. Phase-transfer catalysis has been explored as a method to influence the N- versus O-alkylation ratio.

C-Alkylation: The C-4 position can also be alkylated, particularly when a strong base is used to generate the pyrazolate anion, which has significant electron density at C-4. Palladium-catalyzed allylic C-H alkylation of pyrazol-5-ones has been developed as a method for C-4 functionalization. nih.gov

Acylation: Acylation reactions of pyrazol-5-ols also present regioselectivity challenges. The reaction can occur at the oxygen atom (O-acylation), the N-2 nitrogen (N-acylation), or the C-4 carbon (C-acylation).

O-Acylation: Is commonly observed, leading to the formation of pyrazol-5-yl esters. This pathway is often favored under basic conditions with acyl halides or anhydrides.

N-Acylation: Can occur, particularly if the oxygen is sterically hindered or if specific catalysts are employed.

C-Acylation: The Vilsmeier-Haack reaction can be used to introduce a formyl group at the C-4 position of pyrazolones. researchgate.net Friedel-Crafts type acylations can also lead to C-4 substitution.

Table 3: General Regioselectivity in Alkylation/Acylation of Pyrazol-5-ols

| Reaction Type | Reagent/Condition | Predominant Site of Attack | Product Type |

| Alkylation | Hard electrophile, basic conditions (e.g., NaH/DMF) | Oxygen | O-alkylated pyrazole (5-alkoxypyrazole) |

| Alkylation | Soft electrophile, specific conditions | Nitrogen (N-2) | N-alkylated pyrazolone |

| Alkylation | Pd-catalysis, allylic source | Carbon (C-4) | C-4 alkylated pyrazolone |

| Acylation | Acyl halide, base (e.g., pyridine) | Oxygen | O-acylated pyrazole (pyrazol-5-yl ester) |

| Formylation | Vilsmeier-Haack (POCl₃/DMF) | Carbon (C-4) | 4-Formylpyrazol-5-ol |

Controlling the regioselectivity of these reactions is key to the synthesis of specific, functionally diverse pyrazole derivatives.

Deacylative Oxidation Reactions

An innovative approach to synthesizing 1,3,4-trisubstituted pyrazoles involves the deacylative oxidation of 5-acyl-4,5-dihydro-1H-pyrazole (pyrazoline) intermediates. semanticscholar.org This method typically begins with a (3+2) cycloaddition reaction between a nitrile imine and an enone (like a chalcone) to produce a 5-acylpyrazoline in a highly regio- and diastereoselective manner.

The subsequent aromatization of the pyrazoline ring is achieved through oxidation, commonly using manganese dioxide (MnO₂). nih.gov A remarkable feature of this oxidation step is its solvent-dependent chemoselectivity.

In polar solvents , such as dimethyl sulfoxide (B87167) (DMSO), the oxidation proceeds via a standard dehydrogenation pathway, yielding the fully substituted 1,3,4,5-tetrasubstituted pyrazole, retaining the acyl group at the C-5 position. semanticscholar.org

In non-polar solvents , such as hexane, the reaction follows a deacylative pathway. This results in the cleavage and loss of the C-5 acyl group, leading to the formation of a 1,3,4-trisubstituted pyrazole with a hydrogen atom at the C-5 position. This deacylative oxidation has been shown to be highly selective, providing excellent yields of the trisubstituted product.

This solvent-controlled selectivity offers a powerful tool for diversifying the pyrazole scaffold from a common pyrazoline precursor. More recently, this deacylative oxidation has also been achieved under solvent-free mechanochemical conditions using ball-milling, highlighting its utility in green chemistry applications. nih.gov

Table 4: Solvent Effect on the MnO₂-Mediated Oxidation of a 5-Acylpyrazoline

| Solvent | Reaction Pathway | Major Product | Yield of Deacylated Product |

| Hexane | Deacylative Oxidation | 1,3,4-Trisubstituted Pyrazole | 54% |

| Tetrahydrofuran (THF) | Mixed | Mixture | Traces |

| Acetonitrile (MeCN) | Mixed | Mixture | Traces |

| Dimethyl Sulfoxide (DMSO) | Dehydrogenative Aromatization | 1,3,4,5-Tetrasubstituted Pyrazole | No formation |

This methodology provides a strategic and selective route to 1,3,4-trisubstituted pyrazoles, which might be difficult to access through other synthetic protocols.

Structural Characterization and Spectroscopic Analysis of 1 Isopropyl 3 Trifluoromethyl Pyrazole Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, the electronic environment of atoms, and their connectivity.

Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms within a molecule. For 1-isopropyl-3-(trifluoromethyl)pyrazole, the ¹H NMR spectrum reveals characteristic signals for both the pyrazole (B372694) ring and the N-isopropyl substituent.

The isopropyl group presents as a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The pyrazole ring protons, H4 and H5, appear as distinct doublets due to their coupling.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 (pyrazole ring) | 6.45 | d |

| H-5 (pyrazole ring) | 7.60 | d |

| CH (isopropyl) | 4.65 | sept |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 NMR provides insight into the carbon skeleton of the molecule. The spectrum of this compound shows distinct resonances for each carbon atom. The carbon of the trifluoromethyl group (CF₃) is identifiable by its characteristic quartet splitting, a result of coupling with the three fluorine atoms. The carbons of the pyrazole ring and the isopropyl group also appear at predictable chemical shifts.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C-3 (pyrazole ring) | 146.0 (q) | Quartet |

| C-4 (pyrazole ring) | 106.5 | Singlet |

| C-5 (pyrazole ring) | 135.0 | Singlet |

| CF₃ | 121.0 (q) | Quartet |

| CH (isopropyl) | 52.0 | Singlet |

Note: Chemical shifts are approximate and can vary. The 'q' denotes a quartet due to C-F coupling.

Fluorine-19 NMR is a highly sensitive technique specifically for observing fluorine atoms. In this compound, the ¹⁹F NMR spectrum displays a single, sharp signal, confirming the presence of a single trifluoromethyl group. The chemical shift of this signal, typically around -60 to -65 ppm (relative to CFCl₃), is characteristic of a CF₃ group attached to a pyrazole ring. mdpi.comorgsyn.org This analysis is crucial for confirming the successful incorporation of the trifluoromethyl moiety.

Pyrazole and its derivatives can exhibit annular tautomerism, where a proton can migrate between the two nitrogen atoms of the ring. bohrium.comnih.gov However, in this compound, the nitrogen at the 1-position is substituted with an isopropyl group. This N-substitution effectively "locks" the pyrazole ring, preventing proton migration and thus inhibiting tautomerism. nih.gov NMR spectroscopy is a key method to confirm this. bohrium.com In a tautomeric system, one might observe averaged signals or multiple sets of signals corresponding to the different tautomers in solution. nih.gov The presence of a single, well-defined set of signals in the ¹H and ¹³C NMR spectra for this compound confirms the existence of a single, fixed isomeric structure in solution.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a functional group fingerprint. The IR spectrum of this compound exhibits several characteristic absorption bands. Strong C-F stretching vibrations are typically observed in the 1100-1350 cm⁻¹ region, which is a hallmark of trifluoromethyl groups. mdpi.com Other significant peaks include C-H stretching from the isopropyl group and the pyrazole ring (around 2900-3100 cm⁻¹), and C=N and C=C stretching vibrations from the pyrazole ring (typically in the 1400-1600 cm⁻¹ range).

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| C-F stretching (CF₃) | 1100 - 1350 |

| C-H stretching (alkyl & aryl) | 2900 - 3100 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (178.15 g/mol ). pharmaffiliates.com

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for N-alkyl pyrazoles involve the loss of the alkyl group or parts of it. researchgate.net For this compound, characteristic fragments would likely include the loss of a methyl group ([M-15]⁺) from the isopropyl moiety, or the loss of the entire isopropyl group. The stability of the pyrazole ring means that fragments corresponding to the intact ring are often observed.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity |

|---|---|

| 178 | Molecular Ion [M]⁺ |

| 163 | [M - CH₃]⁺ |

Solid-State Structural Determination via X-ray Crystallography

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. X-ray crystallography stands as the definitive method for elucidating these structures. While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), a comprehensive analysis of closely related pyrazole derivatives provides significant insight into its expected solid-state characteristics. By examining the crystal structures of compounds such as ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and 3,5-bis(trifluoromethyl)pyrazole, a detailed and scientifically grounded projection of the structural parameters for this compound can be constructed.

Detailed Research Findings

Analysis of analogous compounds reveals conserved geometric features within the pyrazole ring and consistent conformational preferences of the trifluoromethyl substituent. The pyrazole ring is anticipated to be planar, a characteristic feature of aromatic heterocyclic systems. The bond lengths and angles within the pyrazole core are expected to be in close agreement with those observed in other trifluoromethyl-substituted pyrazoles.

For instance, the crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate demonstrates a planar pyrazole ring. researchgate.net The C-C and C-N bond lengths within the ring are typical for aromatic systems, and the trifluoromethyl group exhibits a staggered conformation relative to the pyrazole ring, which minimizes steric hindrance.

The solid-state packing of pyrazole derivatives is often dictated by intermolecular interactions. In the case of N-unsubstituted pyrazoles, hydrogen bonding plays a crucial role in the formation of supramolecular assemblies such as dimers, trimers, and catemers (chains). nih.govresearchgate.net However, for N-substituted pyrazoles like this compound, the absence of an N-H donor precludes the formation of classical hydrogen bonds. Consequently, the crystal packing will be governed by weaker van der Waals forces and potentially C-H···N or C-H···F interactions.

Data Tables

To provide a quantitative perspective on the expected structural parameters of this compound, the following tables summarize key crystallographic data from closely related compounds.

Table 1: Selected Bond Lengths from Related Pyrazole Structures (Å)

| Bond | Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate researchgate.net | 3,5-bis(trifluoromethyl)pyrazole researchgate.net |

|---|---|---|

| N1-N2 | 1.353(2) | 1.366(3) |

| N2-C3 | 1.332(2) | 1.335(3) |

| C3-C4 | 1.411(2) | 1.400(12) |

| C4-C5 | 1.372(2) | 1.387(20) |

| N1-C5 | 1.341(2) | 1.340(3) |

Table 2: Selected Bond Angles from Related Pyrazole Structures (°)

| Angle | Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate researchgate.net | 3,5-bis(trifluoromethyl)pyrazole researchgate.net |

|---|---|---|

| C5-N1-N2 | 112.1(1) | 112.4(2) |

| N1-N2-C3 | 106.3(1) | 106.1(2) |

| N2-C3-C4 | 112.2(1) | 110.3(1) |

| C3-C4-C5 | 104.5(1) | 105.2(1) |

| N1-C5-C4 | 104.9(1) | 106.2(2) |

Based on these data, the pyrazole ring of this compound is predicted to have internal angles that deviate slightly from a regular pentagon due to the presence of two different heteroatoms. The bond lengths will reflect the aromatic character of the ring. The C-CF3 bond length is consistently around 1.48-1.49 Å, indicating a strong single bond. The introduction of the isopropyl group at the N1 position is unlikely to significantly alter the internal geometry of the pyrazole ring itself, but it will be the primary determinant of the crystal packing arrangement.

Theoretical and Computational Investigations of 1 Isopropyl 3 Trifluoromethyl Pyrazole and Its Isomers

Quantum-Chemical Studies on Molecular and Electronic Structure

Quantum-chemical calculations are fundamental in determining the three-dimensional geometry and electronic properties of pyrazole (B372694) derivatives. superfri.orgmaterialsciencejournal.org For 1-isopropyl-3-(trifluoromethyl)pyrazole, these methods can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. materialsciencejournal.org The molecular geometry, along with properties like the dipole moment, provides an excellent perception of the molecule's intrinsic characteristics. aip.orgresearchgate.net

A significant aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aip.orgnih.gov The energy of these orbitals and the resulting HOMO-LUMO gap are crucial descriptors of chemical reactivity and kinetic stability. aip.orgnih.gov A large energy gap suggests high electronic stability and low chemical reactivity. nih.gov The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. aip.org

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the molecule's surface. nih.gov MEP analysis helps in identifying the reactive centers, particularly regions susceptible to electrophilic or nucleophilic interactions. researchgate.netnih.gov These computational insights into the electronic landscape of the molecule are invaluable for predicting its behavior in chemical reactions. materialsciencejournal.orgresearchgate.net

Table 1: Illustrative Geometrical Parameters for a Pyrazole Derivative Core Structure This table presents typical bond length and angle values for a substituted pyrazole ring, as would be calculated by quantum-chemical methods. Specific values for this compound would require dedicated computation.

| Parameter | Typical Calculated Value |

| N1-N2 Bond Length | ~ 1.37 Å |

| N2-C3 Bond Length | ~ 1.33 Å |

| C3-C4 Bond Length | ~ 1.42 Å |

| C4-C5 Bond Length | ~ 1.37 Å |

| C5-N1 Bond Length | ~ 1.36 Å |

| N1-N2-C3 Bond Angle | ~ 111° |

| N2-C3-C4 Bond Angle | ~ 106° |

| C3-C4-C5 Bond Angle | ~ 105° |

| C4-C5-N1 Bond Angle | ~ 106° |

| C5-N1-N2 Bond Angle | ~ 112° |

Density Functional Theory (DFT) Applications in Pyrazole Chemistry

Density Functional Theory (DFT) has emerged as the predominant computational method for studying pyrazole derivatives due to its favorable balance of accuracy and computational cost. eurasianjournals.combohrium.com The B3LYP hybrid functional, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), is commonly used to optimize molecular geometries and calculate a wide range of molecular properties. aip.orgmaterialsciencejournal.orgresearchgate.netnih.gov

DFT calculations are routinely employed to determine:

Optimized Molecular Geometry: Providing a detailed picture of the molecule's stable 3D structure. nih.gov

Vibrational Frequencies: Theoretical infrared (IR) spectra can be calculated and compared with experimental data to confirm the presence of key functional groups and validate the computed structure. nih.gov

Electronic Properties: Including the HOMO-LUMO energy gap, ionization potential, and electron affinity, which are crucial for understanding the molecule's electronic behavior. bohrium.com

Mulliken Atomic Charges: These calculations reveal the charge distribution across the atoms, offering insights into the molecule's polarity and reactive sites. researchgate.net

NMR Spectra: Theoretical chemical shifts for ¹H and ¹³C can be computed to aid in the interpretation and assignment of experimental NMR data. nih.gov

These DFT-based theoretical studies provide a comprehensive understanding of the structural, electronic, and spectroscopic properties of pyrazole compounds. eurasianjournals.comnih.gov The strong agreement often found between theoretical calculations and experimental results validates the use of DFT as a predictive tool in pyrazole chemistry. aip.org

Computational Analysis of Tautomeric Equilibria and Energetic Landscape

Pyrazoles are known for exhibiting annular tautomerism, a phenomenon where a proton can migrate between the two nitrogen atoms of the ring. nih.gov While this compound has a substituent on the N1 nitrogen, precluding this specific type of tautomerism, computational studies are vital for analyzing the tautomeric preferences of its synthetic precursors or related isomers. nih.gov

For a generic 3(5)-substituted pyrazole, two tautomeric forms are possible. Computational methods, including DFT and ab initio calculations, can be used to determine the relative energies of these tautomers. nih.gov The calculations can predict which tautomer is more stable and by how much, thus providing insight into the equilibrium constant of the tautomeric transformation. nih.gov Factors influencing this equilibrium, such as the electronic nature of substituents and intramolecular interactions, can be systematically investigated. nih.gov For instance, studies have shown that electron-donating groups tend to favor the C3-tautomer, while electron-withdrawing groups can stabilize the C5-tautomer. nih.gov

Furthermore, computational chemistry allows for the exploration of the complete energetic landscape, identifying not only stable isomers but also the transition states that connect them. This information is crucial for understanding the dynamics of isomeric and tautomeric interconversions. nih.gov

Table 2: Example of Calculated Relative Energies for Pyrazole Tautomers This illustrative table shows how computational methods are used to compare the stability of two hypothetical tautomers (Tautomer A and Tautomer B) of a substituted pyrazole.

| Tautomer / Isomer | Computational Method | Basis Set | Relative Energy (kcal/mol) |

| Tautomer A | B3LYP | 6-311++G | 0.00 (Reference) |

| Tautomer B | B3LYP | 6-311++G | +2.50 |

| Tautomer A | MP2 | 6-311++G | 0.00 (Reference) |

| Tautomer B | MP2 | 6-311++G | +2.75 |

Modeling of Conformational Dynamics and Intermolecular Interactions

The presence of flexible groups, such as the isopropyl substituent in this compound, introduces conformational complexity. Molecular modeling techniques are essential for exploring the different possible conformations and their relative stabilities. eurasianjournals.com By calculating the potential energy surface as a function of specific dihedral angles, researchers can identify the most stable conformers and the energy barriers to rotation.

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time. eurasianjournals.comnih.gov An MD simulation of this compound would reveal the flexibility of the isopropyl group and the pyrazole ring, as well as how the molecule interacts with its environment (e.g., solvent molecules). nih.govresearchgate.net By analyzing the trajectory from an MD simulation, one can investigate the stability of specific conformations and the nature of intermolecular interactions. nih.gov These simulations are particularly useful for understanding how a molecule might bind to a biological target, revealing stable binding modes and key interactions. nih.gov

DFT calculations can also be used to study noncovalent interactions, such as hydrogen bonds or π–π stacking, which play crucial roles in controlling molecular recognition and crystal packing. acs.org

Theoretical Elucidation of Reaction Mechanisms and Regioselectivity

One of the most significant applications of computational chemistry is in the elucidation of reaction mechanisms. mdpi.comresearchgate.net The synthesis of substituted pyrazoles, such as the reaction between a trifluoromethylated ynone and isopropylhydrazine, often leads to the formation of regioisomers. mdpi.com Theoretical calculations can explain and predict the observed regioselectivity. mdpi.comnih.gov

By using DFT, chemists can map the potential energy surface for the reaction pathway. This involves:

Locating Reactants, Intermediates, and Products: Optimizing the geometries of all species involved in the reaction.

Finding Transition States (TS): Identifying the highest energy point along the reaction coordinate that connects reactants to products.

Calculating Activation Energies: The energy difference between the transition state and the reactants determines the reaction rate.

By comparing the activation energies for the pathways leading to different regioisomers (e.g., 1,3-disubstituted vs. 1,5-disubstituted pyrazoles), researchers can predict which product will be formed preferentially. nih.govacs.org These studies provide a molecular-level understanding of why a reaction follows a specific course, shedding light on the underlying chemical principles that govern the synthesis. mdpi.com For example, a [3+2] cycloaddition reaction mechanism can be computationally modeled to rationalize the formation of a specific pyrazole isomer. acs.org

Academic and Industrial Research Applications of 1 Isopropyl 3 Trifluoromethyl Pyrazole Scaffolds

Role as Key Intermediates in Complex Organic Synthesis

The 1-isopropyl-3-(trifluoromethyl)pyrazole scaffold is a crucial building block in modern organic synthesis, valued for its unique structural and electronic properties imparted by the isopropyl and trifluoromethyl groups. The trifluoromethyl (CF3) group, a strong electron-withdrawing moiety, significantly influences the reactivity and properties of the pyrazole (B372694) ring, making it a desirable component in the synthesis of more complex molecules. nih.gov Synthetic chemists utilize this intermediate for its stability and the predictable reactivity of the pyrazole core, which allows for selective functionalization at various positions.

Several synthetic strategies have been developed to access trifluoromethylated pyrazoles, highlighting their importance as intermediates. A common method involves the condensation of trifluoromethylated 1,3-dicarbonyl compounds with appropriate hydrazines. nih.gov Another powerful technique is the [3+2] cycloaddition of trifluoromethylated 1,3-dipoles with suitable dipolarophiles. nih.gov Specifically, the use of in situ generated trifluoroacetonitrile (B1584977) imines has proven effective for creating N-functionalized pyrazoles with high regioselectivity. nih.gov

Once formed, the this compound core can be further elaborated. For instance, lithiation of similar 1-alkyl-3-(trifluoromethyl)-1H-pyrazoles allows for the introduction of various functional groups such as aldehydes, carboxylic acids, and boronates, transforming the simple pyrazole into a multifunctional intermediate ready for subsequent reactions like cross-coupling. enamine.netresearchgate.net This versatility makes the scaffold a key component in the construction of diverse and complex molecular architectures for various applications. enamine.netresearchgate.net

Table 1: Synthetic Methodologies for Trifluoromethylated Pyrazoles

| Method | Description | Key Features |

|---|---|---|

| Cyclocondensation | Reaction of trifluoromethylated 1,3-dicarbonyls with hydrazines. nih.gov | A traditional and widely used method. |

| [3+2] Cycloaddition | Reaction of trifluoromethylated 1,3-dipoles (e.g., trifluoroacetonitrile imines) with dipolarophiles (e.g., alkenes, alkynes). nih.gov | Offers high regio- and chemoselectivity, providing access to N-functionalized pyrazoles. nih.gov |

| Functionalization of Pre-formed Ring | Methods like lithiation or bromination of the pyrazole core to introduce new functional groups. enamine.netresearchgate.net | Allows for the creation of diverse, polysubstituted pyrazole building blocks. enamine.netresearchgate.net |

Contribution to Advanced Medicinal Chemistry Research Platforms

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, and the incorporation of a trifluoromethyl group often enhances a molecule's metabolic stability, lipophilicity, and binding affinity. wuxiapptec.com Consequently, derivatives of this compound are integral to medicinal chemistry research, serving as the foundation for compounds with a wide array of biological activities. researchgate.netresearchgate.net

Research has demonstrated that trifluoromethyl-substituted pyrazoles exhibit significant potential across several therapeutic areas. They have been investigated for their anti-inflammatory, anticancer, antibacterial, and antifungal properties. researchgate.netnih.govmdpi.com For example, certain N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown potent activity against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and are effective at preventing and eradicating biofilms. rsc.orgnih.gov The specific substitution pattern on the pyrazole ring is crucial for determining the type and potency of the biological activity. mdpi.com The isopropyl group at the N1 position, for instance, can influence the compound's pharmacokinetic profile.

The versatility of the pyrazole core allows for the synthesis of large libraries of compounds for high-throughput screening, aiding in the identification of new therapeutic leads. nih.gov The development of compounds like Celecoxib, a COX-2 inhibitor containing a 1-aryl-3-trifluoromethylpyrazole core, underscores the therapeutic importance of this chemical class. nih.gov

Table 2: Investigated Biological Activities of Trifluoromethyl-Pyrazole Derivatives

| Biological Activity | Target/Mechanism of Action | Research Finding |

|---|---|---|

| Anti-inflammatory | Inhibition of enzymes like COX-2. mdpi.com | N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline showed optimal anti-inflammatory activity. nih.gov |

| Anticancer | Induction of apoptosis and inhibition of cell proliferation. researchgate.netnih.gov | Novel pyrazole derivatives have been shown to inhibit the growth of A549 lung cancer cells. nih.gov |

| Antibacterial | Effective against Gram-positive bacteria, including resistant strains like MRSA. rsc.orgmdpi.com | Trifluoromethyl phenyl-substituted pyrazoles inhibit and eradicate biofilms of S. aureus and Enterococcus faecalis. nih.gov |

| Antifungal | Broad-spectrum activity against various phytopathogenic fungi. researchgate.netnih.gov | The 1,5-diaryl-3-trifluoromethylpyrazole motif has been used to develop novel antifungal pesticides. nih.gov |

| Antiviral | Activity against a broad panel of viruses in cell cultures. nih.gov | Certain 4,5-disubstituted pyrazole derivatives have demonstrated potent antiviral activity. nih.gov |

Integration into Agrochemical Development and Chemical Biology Studies

In the field of agrochemicals, pyrazole derivatives have a long and successful history as active ingredients in pesticides. researchgate.netresearchgate.net The this compound scaffold is a key structural motif in the development of modern crop protection agents, including fungicides, insecticides, and herbicides. nih.govmdpi.com The presence of the trifluoromethyl group is often linked to increased efficacy and metabolic stability of these agrochemicals. bibliomed.org

Many commercial fungicides and insecticides are based on the pyrazole core. researchgate.netmdpi.com For instance, compounds containing the 1-aryl-3-trifluoromethylpyrazole structure are known to be effective. nih.gov The fungicidal activity of these compounds often involves the disruption of essential biological processes in pathogenic fungi. nih.gov Similarly, pyrazole-based insecticides can act as potent neurotoxins in target pests. mdpi.com

In chemical biology, functionalized pyrazoles are used as molecular probes to study biological pathways. Their ability to be selectively modified allows for the attachment of reporter groups or photoaffinity labels, facilitating the identification of protein targets and the elucidation of mechanisms of action. The development of practical synthetic methods for functionalized 1-alkyl-3-(trifluoromethyl)-1H-pyrazoles is crucial for providing the necessary tools for both agrochemical discovery and chemical biology research. enamine.net

Emerging Applications in Materials Science and Specialized Chemical Systems

Beyond the life sciences, trifluoromethyl-substituted pyrazoles are gaining attention for their potential applications in materials science. nih.gov The unique electronic properties conferred by the trifluoromethyl group, combined with the stable aromatic pyrazole ring, make these compounds candidates for use in optoelectronic devices. mdpi.com

Research into pyrazolo[3,4-b]quinolines, which are synthesized from pyrazole precursors, has shown their potential in both photovoltaic and electroluminescent applications. mdpi.com These materials have been investigated for their fluorescence properties, which can be tuned by altering the substituents on the pyrazole core. In some cases, these molecules exhibit photoinduced charge transfer processes, a key characteristic for materials used in organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.com

The development of new synthetic protocols for creating polysubstituted 3-trifluoromethylpyrazoles is expanding their utility in materials chemistry. nih.gov The ability to systematically modify the structure allows for the fine-tuning of electronic and photophysical properties, paving the way for the creation of novel functional materials with tailored characteristics for specialized applications. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for 1-Isopropyl-3-(trifluoromethyl)pyrazole?

- Methodological Answer : Synthesis typically involves condensation reactions between hydrazines and diketones or their equivalents. For pyrazole derivatives, regioselectivity must be controlled by adjusting reaction conditions (e.g., solvent polarity, temperature). For example, trifluoromethyl groups can be introduced via nucleophilic substitution or cycloaddition reactions using fluorinated reagents. Characterization requires NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F), IR, and mass spectrometry to confirm regiochemistry and purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : <sup>19</sup>F NMR is critical for verifying trifluoromethyl group integration and chemical environment.

- X-ray crystallography : Resolves regiochemical ambiguities (e.g., distinguishing between 1,3- and 1,5-substitution patterns).

- Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns consistent with the proposed structure .

Q. How does the trifluoromethyl group influence the compound's physicochemical properties?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP increases by ~1.0 unit) and metabolic stability. Computational tools like COSMO-RS can predict solubility, while experimental validation involves HPLC-based logP measurements. This group also alters electronic effects, which can be quantified via Hammett substituent constants .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). A systematic approach includes:

- Meta-analysis : Compare IC50 values across studies using standardized controls (e.g., doxorubicin for cytotoxicity).

- Structural analogs : Test activity against derivatives with incremental substitutions (e.g., replacing isopropyl with cyclopropyl) to isolate functional group contributions .

Q. What strategies optimize reaction yields for multi-step syntheses of this compound derivatives?

- Methodological Answer :

- Stepwise monitoring : Use TLC or inline IR to track intermediate formation.

- Catalysis : Palladium or nickel catalysts improve cross-coupling efficiency in aryl-substituted pyrazoles.

- Purification : Gradient flash chromatography or crystallization (e.g., using hexane/ethyl acetate) enhances final purity. Yields >70% are achievable with optimized stoichiometry and inert atmospheres .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., cyclooxygenase-2).

- MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR : Develop models using descriptors like molar refractivity or topological polar surface area to correlate structure with activity .

Key Research Gaps

- Stereochemical effects : Limited data exist on chirality in isopropyl-substituted pyrazoles. Circular dichroism (CD) or chiral HPLC studies are needed.

- Environmental impact : Adsorption/desorption kinetics on indoor surfaces (e.g., silica) remain uncharacterized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.